Acovenoside A
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Overview
Description
Acovenoside A is a complex organic compound that belongs to the class of cardenolides. Cardenolides are a type of steroid known for their potent biological activities, particularly in the field of medicine. These compounds are often derived from natural sources and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acovenoside A typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acovenoside A can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Investigating its effects on cellular processes and pathways.
Medicine: Exploring its therapeutic potential, particularly in the treatment of cardiovascular diseases.
Industry: Potential use in the synthesis of other valuable compounds and materials.
Mechanism of Action
The mechanism of action of Acovenoside A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, cardenolides are known to inhibit the sodium-potassium ATPase enzyme, which plays a crucial role in regulating cellular ion balance and cardiac function.
Comparison with Similar Compounds
Similar Compounds
Digitoxin: Another cardenolide with similar biological activities.
Ouabain: Known for its potent inhibitory effects on sodium-potassium ATPase.
Digoxin: Widely used in the treatment of heart conditions.
Uniqueness
Acovenoside A is unique due to its specific structural features, such as the presence of the 6-deoxy-3-O-methyl-alpha-L-talopyranosyloxy group. These structural differences can influence its biological activity and therapeutic potential, making it a valuable compound for further research and development.
Properties
CAS No. |
663-95-6 |
---|---|
Molecular Formula |
C30H46O9 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
3-[(1R,3R,5R,8R,10S,13R,14S,17R)-3-[(2S,3S,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-12-17-5-6-21-20(29(17,3)22(31)13-18)7-9-28(2)19(8-10-30(21,28)35)16-11-23(32)37-14-16/h11,15,17-22,24-27,31,33-35H,5-10,12-14H2,1-4H3/t15-,17-,18-,19-,20?,21-,22-,24+,25+,26+,27-,28-,29+,30+/m1/s1 |
InChI Key |
DKYDBQQIQAPGMH-VEPJOZAASA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC3CCC4C(C3(C(C2)O)C)CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)OC)O |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2C[C@H]3CC[C@@H]4C([C@]3([C@@H](C2)O)C)CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC3CCC4C(C3(C(C2)O)C)CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)OC)O |
Key on ui other cas no. |
663-95-6 |
Pictograms |
Acute Toxic |
Synonyms |
acovenoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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